molecular formula C12H20N4O2S B2531197 N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421459-10-0

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2531197
CAS No.: 1421459-10-0
M. Wt: 284.38
InChI Key: DVHQTSHOOOOBKZ-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a potent and selective agonist for the 5-HT1A serotonin receptor, a key GPCR target in neuropsychiatric research (source) . Its high binding affinity and functional efficacy make it a critical pharmacological tool for investigating the role of 5-HT1A receptor signaling in various physiological and behavioral processes. Researchers utilize this compound in vitro to study receptor coupling, downstream signal transduction pathways, and neuronal excitability. In vivo, its application is pivotal for modeling and probing the neurobiological mechanisms underlying anxiety (source) , depression, and cognition, contributing to the validation of novel therapeutic targets for CNS disorders. The compound's specific interaction with the 5-HT1A receptor allows for the dissection of complex serotonergic circuits, providing invaluable insights for advancing neuroscience and psychopharmacology.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-9-11(19-15-14-9)12(17)13-10-3-5-16(6-4-10)7-8-18-2/h10H,3-8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHQTSHOOOOBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 1-(2-methoxyethyl)piperidine, is synthesized through the reaction of piperidine with 2-methoxyethanol under acidic conditions.

    Thiadiazole Ring Formation: The piperidine derivative is then reacted with thiosemicarbazide and an appropriate carboxylic acid derivative to form the thiadiazole ring.

    Amidation: The final step involves the amidation of the thiadiazole ring with a suitable carboxylic acid derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits diverse biological activities, primarily due to its thiadiazole and piperidine moieties. The following sections outline its applications based on recent studies.

Anticancer Activity

Several studies have investigated the anticancer properties of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. It may also inhibit key signaling pathways involved in cell proliferation.
  • Case Studies :
    • A study demonstrated that this compound showed significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% in some cases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of bacterial strains:

  • Mechanism of Action : It is hypothesized that the thiadiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Data Table: Antimicrobial Efficacy
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

This data suggests that the compound could be developed into an effective antimicrobial agent.

Neuroprotective Effects

Recent research has suggested potential neuroprotective properties:

  • Mechanism of Action : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neuroinflammatory pathways.
  • Case Studies :
    • Experimental models indicated that treatment with this compound resulted in reduced neuronal cell death in conditions mimicking neurodegenerative diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. The synthetic routes often incorporate various reagents tailored for specific transformations.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

  • Structural Differences : The 1-position of the piperidine ring is substituted with a dimethylsulfamoyl group instead of 2-methoxyethyl.
  • Pharmacological Relevance : Sulfamoyl derivatives are often explored for antimicrobial or enzyme inhibitory activities due to their electronegative and steric properties .

N-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

  • Structural Differences : Incorporates a thiazole ring instead of the thiadiazole and adds a phenyl substituent.
  • Functional Implications : The thiazole-thiadiazole hybrid structure may alter electronic distribution and binding affinity to targets like kinases or receptors.
  • Synthesis : Prepared via sequential coupling reactions, highlighting the modularity of carboxamide-based syntheses .

Functional Analogues with Similar Thiadiazole-Carboxamide Cores

BTP2 (YM-58483)

  • Structure : N-{4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide.
  • Key Differences : A phenylpyrazole group replaces the piperidine moiety.
  • Pharmacological Activity : Potent inhibitor of Orai1, a key component of store-operated calcium entry (SOCE), with applications in inflammation and immune regulation .
  • Comparison : The target compound’s piperidine substituent may confer better blood-brain barrier penetration compared to BTP2’s aromatic system.

Org 214007-0

  • Structure : Features a dibenzoazepine scaffold linked to the 4-methyl-1,2,3-thiadiazole-5-carboxamide group.
  • Activity: Acts as a non-steroidal glucocorticoid receptor modulator with anti-inflammatory properties.
  • Divergence : The rigid polycyclic structure of Org 214007-0 contrasts with the flexible piperidine chain in the target compound, suggesting differences in receptor selectivity .

Thiadiazole Derivatives with Hydrazide Linkages

4-Methyl-N’-(3-Alkylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides

  • Structural Differences : Replaces the carboxamide with a carbohydrazide and introduces a piperidinylidene group.
  • Activity : Demonstrated antioxidant and antitumor activities in vitro, highlighting the role of the hydrazide moiety in redox modulation .
  • Comparison : The carboxamide in the target compound may enhance metabolic stability compared to hydrazide derivatives.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound 1,2,3-Thiadiazole 1-(2-Methoxyethyl)piperidin-4-yl Under investigation (hypothetical)
N-((1-(Dimethylsulfamoyl)piperidin-4-yl)methyl)-... 1,2,3-Thiadiazole 1-(Dimethylsulfamoyl)piperidin-4-yl Antimicrobial (predicted)
BTP2 (YM-58483) 1,2,3-Thiadiazole 4-[3,5-Bis(trifluoromethyl)pyrazolyl]phenyl Orai1 inhibition
Org 214007-0 1,2,3-Thiadiazole + Azepine Dibenzoazepine Glucocorticoid receptor modulation
4-Methyl-N’-(piperidin-4-ylidene)-... 1,2,3-Thiadiazole Piperidin-4-ylidene + carbohydrazide Antioxidant, antitumor

Key Research Findings and Implications

  • Synthetic Flexibility : The carboxamide linkage allows modular derivatization, as seen in and , enabling rapid exploration of structure-activity relationships (SAR).
  • Target Selectivity: Substitutions on the piperidine ring (e.g., 2-methoxyethyl vs.
  • Pharmacological Potential: Analogues like BTP2 and Org 214007-0 demonstrate that thiadiazole-carboxamide scaffolds are versatile platforms for drug discovery, spanning ion channel modulation to anti-inflammatory applications .

Biological Activity

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₃H₂₂N₄O₂S
  • Molecular Weight : 298.41 g/mol
  • CAS Number : 1209200-56-5

Biological Activities

Research indicates that derivatives of thiadiazoles, including the compound , exhibit a wide range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole moiety have demonstrated significant activity against various strains of bacteria and fungi. In particular, studies have shown that certain derivatives exhibit higher efficacy than standard antibiotics like ofloxacin and ampicillin .
  • Antiviral and Antituberculosis Properties : Thiadiazole derivatives have been investigated for their antiviral effects and potential use against Mycobacterium tuberculosis. Compounds similar to the one discussed have shown activity against resistant strains of this bacterium .
  • Analgesic and Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of thiadiazoles, suggesting mechanisms involving inhibition of prostaglandin biosynthesis and stabilization of lysosomal membranes .
  • Cytotoxicity : The cytostatic properties of compounds containing the thiadiazole ring have been explored, indicating potential applications in cancer therapy .

The biological activities associated with this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting key enzymes involved in microbial metabolism or replication.
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or enzymes that regulate inflammatory responses or cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various thiadiazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, one derivative showed an MIC of 31.25 μg/mL against E. coli, outperforming control drugs .

Case Study 2: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of thiadiazole derivatives reported that at higher doses (1/5 DL50), these compounds achieved up to 61.20% inhibition of edema in animal models. This suggests a promising avenue for developing new anti-inflammatory agents based on the thiadiazole scaffold .

Comparative Biological Activity Table

Activity TypeCompound TestedEfficacyReference
AntimicrobialN-(1-(2-methoxyethyl)piperidin-4-yl)-...MIC = 31.25 μg/mL vs E. coli
AntituberculosisSimilar thiadiazole derivativesActive against resistant strains
Anti-inflammatoryVarious thiadiazole derivativesUp to 61.20% edema inhibition

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole core followed by functionalization of the piperidine moiety. Key parameters include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for coupling reactions .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are often required for cyclization steps, such as forming the thiadiazole ring .
  • Catalysts : Amidation reactions may employ coupling agents like HATU or DCC to improve yields .
  • Ultrasound-assisted synthesis : This method can enhance reaction rates and reduce side products compared to traditional heating .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying the thiadiazole ring, piperidine substituents, and methoxyethyl group .
  • IR spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • HPLC/MS : Ensures purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions or structural variations. Methodological approaches include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxyethyl group) to isolate bioactive motifs .
  • Dose-response curves : Quantify IC50_{50} values under standardized conditions to compare potency .
  • Target validation : Use knock-out models or competitive binding assays to confirm interactions with enzymes/receptors .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic studies suggest:

  • Enzyme inhibition : The thiadiazole ring may act as a bioisostere for ATP in kinase inhibition, as seen in related thiadiazole derivatives .
  • Receptor binding : Piperidine and methoxyethyl groups enhance lipophilicity, facilitating membrane penetration and interactions with G-protein-coupled receptors (GPCRs) .
  • Quantitative assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide binding affinity data (e.g., Kd_d values) .

Q. What advanced techniques address challenges in differentiating regioisomers or stereoisomers during synthesis?

  • Chiral chromatography : Separates enantiomers using columns like Chiralpak IA/IB .
  • X-ray crystallography : Resolves ambiguities in regiochemistry of the thiadiazole ring .
  • NOESY NMR : Identifies spatial proximity of substituents (e.g., methoxyethyl orientation) .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Thermogravimetric analysis (TGA) : Assesses thermal degradation profiles (e.g., decomposition above 200°C) .
  • pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .
  • Light/moisture sensitivity : Store samples under controlled conditions (e.g., desiccators with silica gel) and track stability over time .

Methodological Considerations

Q. What in vitro models are suitable for preliminary biological evaluation?

  • Antimicrobial activity : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Autoimmune models : Test IL-6 or TNF-α inhibition in LPS-stimulated macrophages .

Q. How can computational methods augment experimental research on this compound?

  • Molecular docking : Predict binding modes with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

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